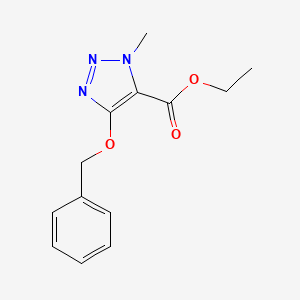
Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with a hydroxyl group.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal or antimicrobial properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Triazole derivatives are known for their ability to form stable coordination complexes, making them useful in the development of new materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets through its triazole ring, which can participate in hydrogen bonding and π-π interactions. These interactions can affect the activity of enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: This compound is similar in structure and has been studied for its antifungal activity.
Miconazole: A well-known antifungal agent that shares the triazole ring structure.
Uniqueness
Ethyl 4-(Benzyloxy)-1-methyl-1H-1,2,3-triazole-5-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole derivatives. Its ester group and benzyloxy substituent provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
ethyl 3-methyl-5-phenylmethoxytriazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-3-18-13(17)11-12(14-15-16(11)2)19-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
RNHKLYUUVHYSCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=NN1C)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















